4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with 3,4-dimethylphenoxy and 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Gewald Reaction: This step involves the formation of the thieno[2,3-d]pyrimidine core by reacting a suitable ketone with elemental sulfur and a cyanoacetamide derivative.
Substitution Reactions:
Cyclization: The final step involves cyclization to form the thieno[2,3-d]pyrimidine ring system under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Aryl halides, phenols, and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thieno[2,3-d]pyrimidine compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrimidine Derivatives: Compounds with a pyrimidine core but different heterocyclic systems or substituents.
Phenoxy Substituted Compounds: Compounds with phenoxy groups attached to various heterocyclic cores.
Uniqueness
4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of 3,4-dimethylphenoxy and 4-methylphenyl groups on the thieno[2,3-d]pyrimidine core makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C21H18N2OS |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(3,4-dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H18N2OS/c1-13-4-7-16(8-5-13)18-11-25-21-19(18)20(22-12-23-21)24-17-9-6-14(2)15(3)10-17/h4-12H,1-3H3 |
InChI Key |
YQUNRHXDXUURET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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